![molecular formula C21H26ClN5O2 B5599653 4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5599653.png)
4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of this compound involves the nucleophilic attack of 2,4,6-trichloropyrimidine by amines, leading to a series of new 4-piperazinopyrimidines with a methylthio substituent in the 5 position of the pyrimidine ring. This process results in compounds with significant antiemetic activity, among other pharmacological properties (Mattioda et al., 1975). Another synthesis route involves the preparation of pyrimidines by the condensation of chalcones of 4'-piperazine acetophenone with guanidine HCl, showcasing the versatility in synthetic approaches for creating pyrimidine derivatives with various biological activities (Rahaman et al., 2009).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, such as "4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine," is crucial for their pharmacological effects. The pyrimidine ring system provides a scaffold for various substitutions that can enhance the compound's biological activity. For instance, the introduction of a piperazinyl group and a pyrrolidinyl group into the pyrimidine ring can significantly affect the compound's binding affinity and selectivity towards different receptors or enzymes, contributing to its pharmacological profile.
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives is influenced by the substituents on the pyrimidine ring. For example, the presence of a chlorophenoxyacetyl group can facilitate nucleophilic substitution reactions, allowing for further chemical modifications. These compounds can undergo reactions such as iodomethylation, providing a pathway for the synthesis of more complex derivatives with potentially enhanced biological activities (Danagulyan et al., 1993).
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-16-23-19(25-8-2-3-9-25)14-20(24-16)26-10-12-27(13-11-26)21(28)15-29-18-6-4-17(22)5-7-18/h4-7,14H,2-3,8-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFIQDOMKVHSST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。